molecular formula C19H22N2O2 B083224 N,N'-Dibenzyl-N,N'-dimethyl-malonamide CAS No. 14288-00-7

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Katalognummer B083224
CAS-Nummer: 14288-00-7
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: XLKJSXXRSQNBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-Dibenzyl-N,N'-dimethyl-malonamide (DBDMH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DBDMH is a white crystalline solid that is soluble in organic solvents and can be synthesized through various methods. In

Wirkmechanismus

The mechanism of action of N,N'-Dibenzyl-N,N'-dimethyl-malonamide is still not fully understood. However, it is known that N,N'-Dibenzyl-N,N'-dimethyl-malonamide can form stable complexes with metal ions, which can affect the biochemical and physiological processes in living organisms. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been shown to have various biochemical and physiological effects. For example, N,N'-Dibenzyl-N,N'-dimethyl-malonamide can induce oxidative stress and DNA damage in cells, which can lead to cell death. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has also been shown to affect the levels of neurotransmitters, such as dopamine and serotonin, which can affect the behavior and mood of organisms.

Vorteile Und Einschränkungen Für Laborexperimente

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has several advantages for lab experiments, such as its high solubility in organic solvents, which makes it easy to handle. N,N'-Dibenzyl-N,N'-dimethyl-malonamide is also stable under various conditions, which makes it suitable for long-term experiments. However, N,N'-Dibenzyl-N,N'-dimethyl-malonamide has some limitations, such as its toxicity and potential side effects, which require careful handling and safety measures.

Zukünftige Richtungen

There are several future directions for the research on N,N'-Dibenzyl-N,N'-dimethyl-malonamide. One of the most significant directions is the development of new applications for N,N'-Dibenzyl-N,N'-dimethyl-malonamide in the field of medicine, such as in the treatment of neurodegenerative diseases and as a potential anticancer drug. Another direction is the optimization of the synthesis method for N,N'-Dibenzyl-N,N'-dimethyl-malonamide, which can improve the yield and purity of the compound. Additionally, the mechanism of action of N,N'-Dibenzyl-N,N'-dimethyl-malonamide needs to be further elucidated to understand its potential applications and limitations.

Synthesemethoden

N,N'-Dibenzyl-N,N'-dimethyl-malonamide can be synthesized through various methods, including the reaction of benzylamine with dimethyl malonate in the presence of a catalyst, such as sodium ethoxide or sodium methoxide. Another method involves the reaction of benzyl chloride with dimethyl malonate in the presence of a base, such as potassium carbonate or sodium hydroxide. The yield of N,N'-Dibenzyl-N,N'-dimethyl-malonamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.

Wissenschaftliche Forschungsanwendungen

N,N'-Dibenzyl-N,N'-dimethyl-malonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N,N'-Dibenzyl-N,N'-dimethyl-malonamide is in the extraction of rare earth metals from ores. N,N'-Dibenzyl-N,N'-dimethyl-malonamide can form stable complexes with rare earth metals, which can be extracted through solvent extraction. N,N'-Dibenzyl-N,N'-dimethyl-malonamide has also been studied for its potential applications in the field of medicine, such as in the development of anticancer drugs and as a chelating agent for the treatment of heavy metal poisoning.

Eigenschaften

CAS-Nummer

14288-00-7

Produktname

N,N'-Dibenzyl-N,N'-dimethyl-malonamide

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N,N'-dibenzyl-N,N'-dimethylpropanediamide

InChI

InChI=1S/C19H22N2O2/c1-20(14-16-9-5-3-6-10-16)18(22)13-19(23)21(2)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3

InChI-Schlüssel

XLKJSXXRSQNBJB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

Kanonische SMILES

CN(CC1=CC=CC=C1)C(=O)CC(=O)N(C)CC2=CC=CC=C2

Löslichkeit

46.6 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.